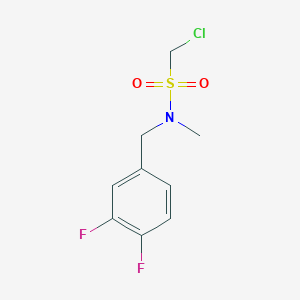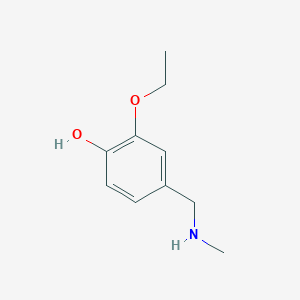
2-Ethoxy-4-((methylamino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-((methylamino)methyl)phenol is an organic compound with the molecular formula C10H15NO2 It is a phenolic compound characterized by the presence of an ethoxy group and a methylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, such as 2-ethoxyphenol.
Formation of Intermediate: The phenol derivative undergoes a reaction with formaldehyde and a secondary amine (methylamine) to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reaction conditions, such as reduction or substitution, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-((methylamino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethoxy and methylamino groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-Ethoxy-4-((methylamino)methyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-((methylamino)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the ethoxy and methylamino groups may influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-4-methylphenol: Similar in structure but lacks the methylamino group.
4-((Methylamino)methyl)phenol: Similar but lacks the ethoxy group.
2-Methoxy-4-((methylamino)methyl)phenol: Similar but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4-((methylamino)methyl)phenol is unique due to the combination of its ethoxy and methylamino groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-ethoxy-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11-2)4-5-9(10)12/h4-6,11-12H,3,7H2,1-2H3 |
Clé InChI |
JFIARBWGKPIZKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


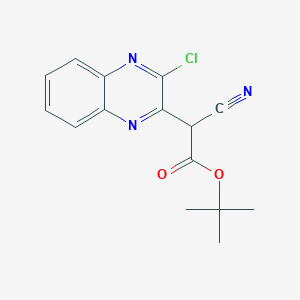
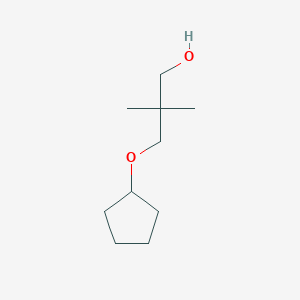

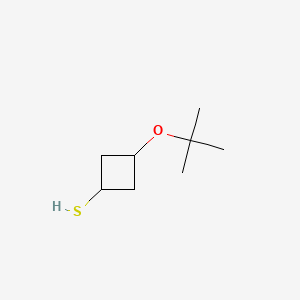
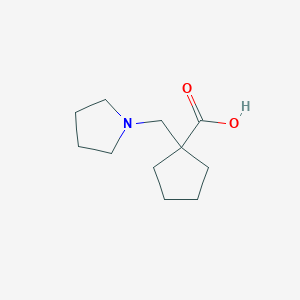
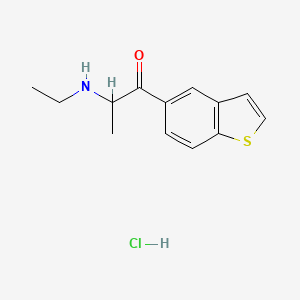
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)



![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
